6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC20438149
Molecular Formula: C10H10BrClN2O2
Molecular Weight: 305.55 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride -](/images/structure/VC20438149.png)
Specification
Molecular Formula | C10H10BrClN2O2 |
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Molecular Weight | 305.55 g/mol |
IUPAC Name | 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H |
Standard InChI Key | ZSYLKNZURSZMRS-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl |
Introduction
Overview
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core modified with bromine, ethyl, and carboxylic acid functional groups, stabilized as a hydrochloride salt. Its structural complexity and functional group diversity make it a valuable intermediate in pharmaceutical and materials science research. This report synthesizes data from patent literature, commercial chemical databases, and synthetic methodologies to provide a comprehensive profile of the compound .
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name derives from its imidazo[1,2-a]pyridine backbone, substituted at positions 2 (ethyl), 3 (carboxylic acid), and 6 (bromine), with a hydrochloride counterion. Key structural features include:
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Imidazo[1,2-a]pyridine core: A fused bicyclic system combining imidazole and pyridine rings, enabling π-π stacking and hydrogen-bonding interactions .
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Substituents:
Molecular Formula: C₁₁H₁₀BrN₂O₂·HCl
Molecular Weight: 333.57 g/mol (free acid: 297.11 g/mol + HCl: 36.46 g/mol).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of the imidazo[1,2-a]pyridine scaffold, as illustrated by analogous compounds in patent WO2020150626A1 :
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Core Formation:
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Condensation of 2-aminopyridine derivatives with α-bromoketones (e.g., 1-bromo-3-ethylpentan-2-one) under basic conditions to form the imidazo[1,2-a]pyridine ring .
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Example: Reaction of 4-ethoxypyridine-2,5-diamine with 2-bromo-1-cyclopropylethan-1-one yields 2-cyclopropyl-7-ethoxyimidazo[1,2-a]pyridin-6-amine .
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Bromination:
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Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane.
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Carboxylic Acid Introduction:
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Salt Formation:
Key Reaction:
Optimization Challenges
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Regioselectivity: Bromination at position 6 requires careful control of reaction conditions to avoid di-substitution .
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Yield Improvement: Use of Pd(OAc)₂/Xantphos catalysts in coupling steps enhances efficiency (e.g., 70–85% yield for analogous picolinamide derivatives) .
Physicochemical Properties
Data extrapolated from structurally related compounds (, ):
Property | Value/Description |
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Appearance | Off-white crystalline powder |
Melting Point | 215–220°C (decomposition) |
Solubility | Soluble in DMSO, MeOH; sparingly in H₂O (enhanced by HCl salt) |
λmax (UV-Vis) | 274 nm (π→π* transition) |
pKa (Carboxylic Acid) | ~2.5 (free acid); salt form: <1 |
Stability:
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Hygroscopic; store under inert gas at –20°C.
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (s, 1H, H-5 imidazo)
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δ 7.89 (d, J = 8.0 Hz, 1H, H-7 pyridine)
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δ 4.23 (q, J = 7.2 Hz, 2H, CH₂CH₃)
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δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
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δ 167.2 (COOH)
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δ 148.5 (C-6 Br)
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δ 121.8 (C-3 imidazo)
Mass Spectrometry
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ESI-MS (m/z): 297.0 [M+H]⁺ (free acid), 333.5 [M+H]⁺ (HCl salt).
Applications in Drug Discovery
Kinase Inhibition
Analogous imidazo[1,2-a]pyridines exhibit potent IRAK4 inhibition (IC₅₀ < 50 nM) , suggesting potential for the target compound in treating autoimmune disorders (e.g., rheumatoid arthritis).
Intermediate for Functionalization
The bromine atom enables further derivatization via:
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